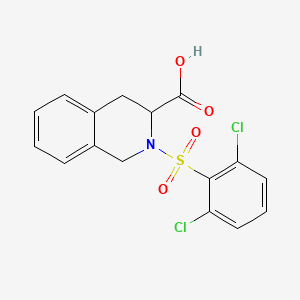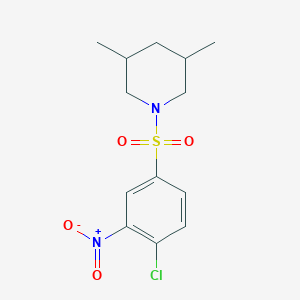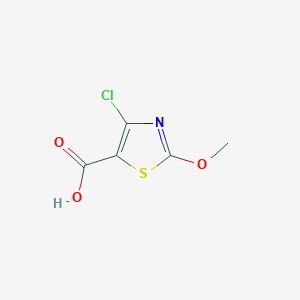![molecular formula C15H11NO2S B2615935 2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 23353-15-3](/img/structure/B2615935.png)
2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid” is a compound that contains a naphthalene moiety and a thiazole ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions . In one approach, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a naphthalene moiety and a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles are known to undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Activity
The synthesis and characterization of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives have been conducted. These compounds underwent in vitro anticancer evaluation against various cell lines. One particular compound demonstrated significant activity against a breast cancer cell line, highlighting the potential of naphthalen-1-yl derivatives in cancer treatment (Salahuddin et al., 2014).
Anti-Parkinson's Activity
Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives were synthesized and evaluated for their anti-Parkinson's activity. The compounds displayed potent free radical scavenging activity in vitro, and one derivative showed significant anti-Parkinson's activity in an in vivo model, suggesting their potential in Parkinson's disease therapy (S. Gomathy et al., 2012).
Antimicrobial Efficacy
Research into azetidinone and thiazolidinones derivatives, obtained from the condensation of aromatic aldehydes with 2-amino-4-(2-naphthalenyl) thiazole, has shown these compounds possess antimicrobial properties. This underscores their potential utility in developing new antimicrobial agents (K. H. Patel & A. Mehta, 2006).
DNA Damage Protection
A study on the synthesis of new 2-naphthyl ethers revealed their protective activities against DNA damage induced by the bleomycin-iron complex. One compound, in particular, showed a high degree of protection against DNA damage, suggesting a possible role in therapeutic interventions for conditions associated with oxidative DNA damage (B. F. Abdel-Wahab et al., 2009).
Antihyperglycemic Activity
The synthesis of 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives and their evaluation for antihyperglycemic activity have provided insights into their potential as treatments for diabetes. These compounds were tested in a two-phase study involving both normal rats and an alloxan-induced diabetes model, showing promising results in lowering blood glucose levels (M. Imran et al., 2009).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include 2-[2-(naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid, have diverse biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that can activate or inhibit biochemical pathways .
Biochemical Pathways
It is known that thiazole derivatives can have a broad impact on various biochemical pathways .
Result of Action
Thiazole derivatives are known to have diverse biological activities, which suggests that they can have a wide range of molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
properties
IUPAC Name |
2-(2-naphthalen-1-yl-1,3-thiazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c17-14(18)8-11-9-19-15(16-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,9H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBIDCYDHPYFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=CS3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2615853.png)

![{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride](/img/structure/B2615857.png)

![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2615863.png)


![2-[(4-chlorophenyl)sulfonyl]-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2615866.png)
![2-[1-(3-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2615867.png)


![6-methyl-5-((2-methylbenzyl)thio)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2615874.png)
